Monobutyl fumarate

Description

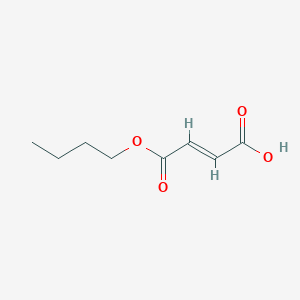

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-butoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOVMEACOLCUCK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071211, DTXSID40893433 | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16062-88-7, 68186-71-0 | |

| Record name | Monobutyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16062-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016062887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBUTYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4KZW2ORV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Monobutyl Fumarate

Classical Synthesis Routes for Monoalkyl Fumarates

Traditional methods for synthesizing monoalkyl fumarates, such as monobutyl fumarate (B1241708), have been well-established in chemical literature. These routes primarily involve the direct esterification of fumaric acid or the isomerization of the corresponding maleate (B1232345) monoester.

Esterification of Fumaric Acid with Butanol

The direct esterification of fumaric acid with butanol represents a common and straightforward approach to producing monobutyl fumararate. This reaction is a type of Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

Fumaric Acid + Butanol ⇌ Monobutyl Fumarate + Water

Typically, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

Table 1: Typical Reaction Parameters for Fischer Esterification of Fumaric Acid with Butanol

| Parameter | Condition |

| Reactants | Fumaric Acid, n-Butanol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |

| Temperature | Reflux temperature of the alcohol |

| Reaction Time | Several hours, dependent on catalyst concentration and temperature |

| Work-up | Neutralization of the catalyst, removal of excess alcohol, and purification by distillation or crystallization |

Isomerization of Monoalkyl Maleates to Monoalkyl Fumarates

An alternative classical route to this compound involves the isomerization of monobutyl maleate. This process is particularly relevant as maleic anhydride, a readily available and inexpensive starting material, can be easily converted to the monoester of maleic acid by reaction with an alcohol. google.com The subsequent isomerization of the cis isomer (maleate) to the more thermodynamically stable trans isomer (fumarate) is a key step.

The isomerization can be catalyzed by various agents, including mineral acids, organic acids, and certain sulfur compounds. google.comgoogle.com For instance, thiourea (B124793) has been reported as an effective catalyst for the isomerization of monomethyl maleate to monomethyl fumarate. google.com The mechanism of isomerization often involves the temporary addition of a catalyst to the double bond, which allows for rotation around the single bond, followed by the elimination of the catalyst to yield the trans-isomer.

Table 2: Catalysts for the Isomerization of Monoalkyl Maleates to Monoalkyl Fumarates

| Catalyst Type | Examples |

| Mineral Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |

| Organic Acids | p-Toluenesulfonic acid (p-TsOH) |

| Sulfur Compounds | Thiourea, Sulfur |

| Other Catalysts | Ammonium Chloride, Ammonium Carbonate |

Advanced Synthetic Strategies for this compound

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of chemicals. This has led to the exploration of advanced synthetic strategies for this compound, including the use of enzymatic catalysts and bio-derived starting materials.

Enzyme-Catalyzed Synthesis Approaches

Enzymatic synthesis offers several advantages over traditional chemical methods, such as high selectivity, mild reaction conditions, and reduced environmental impact. Lipases are a class of enzymes that are particularly well-suited for catalyzing esterification reactions. nih.gov The use of immobilized lipases can further enhance the efficiency and reusability of the biocatalyst. nih.gov

In the context of this compound synthesis, a lipase (B570770) can catalyze the esterification of fumaric acid with butanol. The reaction proceeds under mild temperatures and neutral pH conditions, which can help to minimize the formation of byproducts.

Table 3: Comparison of Chemical and Enzymatic Esterification

| Feature | Chemical Esterification | Enzymatic Esterification |

| Catalyst | Strong acids | Lipases |

| Temperature | High (reflux) | Mild (e.g., 30-60 °C) |

| pH | Acidic | Neutral |

| Selectivity | Lower | Higher |

| Byproducts | Potential for side reactions | Minimized |

| Environmental Impact | Higher | Lower |

Utilization of Bio-derived Fumaric Acid Precursors

The production of fumaric acid from renewable resources through microbial fermentation is a well-established industrial process. inrs.canih.gov Various microorganisms, such as Rhizopus oryzae, are capable of producing high yields of fumaric acid from sugars. proquest.com The use of this bio-derived fumaric acid as a starting material for the synthesis of this compound offers a more sustainable alternative to petroleum-based routes. mdpi.com

Chemical Derivatization of this compound

The presence of a reactive carbon-carbon double bond and a free carboxylic acid group makes this compound a versatile platform for further chemical modifications. These derivatization reactions can be used to synthesize a wide range of other valuable compounds.

One important class of reactions is the addition to the double bond. For example, this compound can undergo Michael addition with nucleophiles. It can also be subjected to hydrogenation to yield monobutyl succinate. Furthermore, the double bond can participate in polymerization reactions to produce polyesters with specific properties.

The carboxylic acid group can also be readily transformed. For instance, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other esters. It can also be reduced to an alcohol or participate in other reactions characteristic of carboxylic acids.

Table 4: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Carbon-Carbon Double Bond | Michael Addition | Substituted succinates |

| Hydrogenation | Monobutyl succinate | |

| Polymerization | Polyesters | |

| Carboxylic Acid | Esterification | Dibutyl fumarate |

| Amidation | Fumaric acid monoamides | |

| Reduction | Butane-1,4-diol derivatives |

Synthesis of Novel Ionic Liquids Incorporating this compound Anions

The synthesis of novel ionic liquids (ILs) incorporating monoalkyl fumarate anions represents a significant area of research, driven by the quest for "designer solvents" with specific properties. One prominent method for synthesizing such ILs involves a neutralization reaction. This process typically uses an organic cation precursor, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), which is then reacted with a monoalkyl fumarate, like this compound. stmarys-ca.eduresearchgate.net

The reaction is a straightforward acid-base neutralization, where the acidic proton of the this compound's carboxylic acid group reacts with the hydroxide anion of the imidazolium (B1220033) base. This yields the desired ionic liquid, composed of the 1-butyl-3-methylimidazolium cation and the this compound anion, with water as the primary byproduct. The resulting ILs are often characterized by their solubility in water and other polar organic solvents. stmarys-ca.eduresearchgate.net The synthesis can be tailored by altering the cation or the alkyl chain of the fumarate monoester to fine-tune the physicochemical properties of the final ionic liquid. stmarys-ca.edu

The general synthetic scheme is as follows: [BMIM]OH + this compound → [BMIM][this compound] + H₂O

Table 1: Synthesis of Imidazolium-Based Ionic Liquids with Fumarate Anions

| Cation Precursor | Anion Source (Monoester Fumarate) | Resulting Ionic Liquid |

|---|---|---|

| 1-butyl-3-methylimidazolium hydroxide | Monomethyl Fumarate | [BMIM][Monomethyl Fumarate] |

| 1-butyl-3-methylimidazolium hydroxide | This compound | [BMIM][this compound] |

This table illustrates the components used in the neutralization synthesis of various fumarate-based ionic liquids. stmarys-ca.eduresearchgate.net

Exploration of this compound in Polymerization Reactions

This compound, as a derivative of fumaric acid, is classified as a 1,2-disubstituted ethylene (B1197577) monomer. The polymerization of such monomers is often challenging due to steric hindrance caused by the two substituents on the double bond, which significantly slows down the propagation kinetics. mdpi.com However, polymerization can be achieved, often through radical polymerization, because the same steric factors also lead to a slow termination rate, which can balance the slow propagation. mdpi.com

In these reactions, this compound can act as a monomer or comonomer. When used in homopolymerization, it would theoretically form poly(this compound). More commonly, fumarates are used in copolymerizations with other vinyl monomers, such as styrene (B11656) or acrylates. dntb.gov.ua This approach allows for the incorporation of the rigid fumarate structure into a polymer backbone, which can significantly influence the final properties of the material, such as its glass transition temperature and mechanical strength. mdpi.com The electron-accepting nature of the fumarate double bond makes it prone to participate in copolymerizations that exhibit a high tendency for alternation with electron-donating monomers. dntb.gov.ua

Table 2: Reactivity Parameters for Fumarate Monomers in Radical Copolymerization

| Fumarate Monomer | Q value | e value | Monomer Characteristics |

|---|---|---|---|

| Dissymmetric Fumarate 1a* | 0.48 | +1.55 | Conjugative, electron-accepting |

| Dissymmetric Fumarate 1b* | 0.66 | +1.16 | Conjugative, electron-accepting |

*Data from novel dissymmetric fumarates with alkoxyethyl and bulky siloxy groups, demonstrating the typical electron-accepting character of fumarate monomers. dntb.gov.ua Q-e values describe the reactivity and polarity of monomers in copolymerization.

Preparation of Photo-Crosslinkable Macromers from Monoalkyl Fumarates

Monoalkyl fumarates, such as this compound and its close analog monoethyl fumarate, serve as crucial building blocks for the synthesis of photo-crosslinkable macromers. These macromers are oligomers or low-molecular-weight polymers that have been functionalized with reactive groups, in this case, the fumarate double bond, which can undergo polymerization upon exposure to light, typically in the presence of a photoinitiator. nih.gov

A common synthetic strategy involves functionalizing the end-groups of pre-synthesized oligomers with fumaric acid monoesters. For instance, triblock oligomers composed of a central hydrophilic segment like poly(ethylene glycol) (PEG) and hydrophobic end segments based on D,L-lactide or trimethylene carbonate can be synthesized. nih.gov The terminal hydroxyl groups of these oligomers are then reacted with a derivative of a monoalkyl fumarate (e.g., fumaryl (B14642384) chloride) to attach the photo-crosslinkable fumarate moiety.

These resulting macromers can then be copolymerized, often with a hydrophilic comonomer such as N-vinyl-2-pyrrolidone (NVP), to form a crosslinked hydrogel network. nih.gov The photo-polymerization is a rapid process that allows for the in-situ formation of biodegradable polymer networks. The properties of the final hydrogel, such as its degradation rate and hydrophilicity, can be precisely controlled by adjusting the composition of the macromer, including the type of monoalkyl fumarate used and the nature of the oligomer backbone. nih.gov

Table 3: Composition of Fumaric Acid Monoethyl Ester-Functionalized Triblock Oligomers

| Hydrophilic Middle Segment | Hydrophobic End Segments | Functionalizing Agent | Resulting Macromer |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Poly(D,L-lactide) (PDLLA) | Fumaric acid monoethyl ester derivative | Fumarate-functionalized PEG-PDLLA |

| Poly(ethylene glycol) (PEG) | Poly(trimethylene carbonate) (PTMC) | Fumaric acid monoethyl ester derivative | Fumarate-functionalized PEG-PTMC |

This table outlines the components used to synthesize photo-crosslinkable macromers for creating biodegradable hydrogels. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-butyl-3-methylimidazolium hydroxide |

| Acrylate |

| D,L-lactide |

| Fumaric Acid |

| This compound |

| Monoethyl Fumarate |

| Monomethyl Fumarate |

| Monooctyl Fumarate |

| N-vinyl-2-pyrrolidone |

| Poly(D,L-lactide) |

| Poly(ethylene glycol) |

| Poly(trimethylene carbonate) |

| Styrene |

Preclinical and Mechanistic Investigations of Fumarate Monoesters: Molecular and Cellular Research Paradigms

Elucidation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. frontiersin.orgnih.gov Fumarate (B1241708) monoesters are known activators of this pathway, a mechanism central to their cytoprotective effects. frontiersin.orgpnas.org

Interaction with Kelch-like ECH-associated protein 1 (Keap1) and Cysteine Residue Modification

Under normal physiological conditions, Nrf2 is held inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org Fumarate esters, being electrophilic compounds, can interact with and modify specific cysteine residues on Keap1. plos.orgnih.gov This interaction, a form of S-alkylation, alters the conformation of Keap1, disrupting the Keap1-Nrf2 complex. plos.orgmdpi.com

Research has shown that dimethyl fumarate (DMF), a related fumaric acid ester, robustly modifies several cysteine residues on Keap1. plos.orgresearchgate.net This covalent modification is a key step in initiating the Nrf2-mediated antioxidant response. researchgate.net Specifically, cysteine 151 (Cys151) within the BTB domain of Keap1 has been identified as a highly reactive and crucial site for modification by fumarates, leading to the activation of the Nrf2 pathway. mdpi.comf1000research.comcsic.es While both DMF and its metabolite monomethyl fumarate (MMF) can modify Keap1, they exhibit different binding affinities and reactivity towards its cysteine residues. mdpi.comresearchgate.net

Induction of Nrf2 Nuclear Translocation and Activation

The modification of Keap1 by fumarate monoesters prevents the degradation of Nrf2, leading to its accumulation in the cytoplasm. plos.orgnih.gov This stabilized Nrf2 is then able to translocate into the nucleus. frontiersin.orgplos.org Studies on related fumarates like DMF and MMF have demonstrated that their application to cells results in a significant increase in nuclear Nrf2 levels. plos.orgresearchgate.net For instance, treatment of human astrocytes with DMF led to a dose-dependent increase in the nuclear accumulation of Nrf2. plos.orgresearchgate.net This nuclear translocation is a pivotal event, as it allows Nrf2 to bind to specific DNA sequences and initiate the transcription of target genes. frontiersin.orgnih.gov

Transcriptional Upregulation of Antioxidant Response Elements (AREs) and Cytoprotective Genes (e.g., HMOX1, NQO1, GCLC, SRXN1)

Once in the nucleus, Nrf2 binds to DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a wide array of genes. frontiersin.orgnih.gov This binding event drives the transcription of numerous cytoprotective genes. frontiersin.orgoup.com

Key Nrf2 target genes that are upregulated by fumarate esters include:

Heme Oxygenase 1 (HMOX1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. frontiersin.orgoup.com

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress. frontiersin.orgoup.com

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. medchemexpress.comdiabetesjournals.org

Sulfiredoxin 1 (SRXN1): An enzyme involved in the regeneration of peroxiredoxins, which are critical for detoxifying peroxides. medchemexpress.com

Studies have consistently shown that treatment with fumarates like DMF and monoethyl fumarate (MEF) leads to the increased expression of these and other ARE-driven genes in various cell types, including astrocytes. plos.orgmedchemexpress.com

| Gene | Function | Effect of Fumarate Ester Treatment |

|---|---|---|

| HMOX1 | Heme catabolism, antioxidant production | Upregulated |

| NQO1 | Quinone detoxification, reduction of oxidative stress | Upregulated |

| GCLC | Rate-limiting enzyme in glutathione (GSH) synthesis | Upregulated |

| SRXN1 | Regeneration of peroxiredoxins | Upregulated |

Mechanisms of Nrf2-Dependent Cytoprotection

The upregulation of ARE-driven genes by fumarate monoesters confers significant cytoprotection against oxidative stress. researchgate.net This protective effect is achieved through several mechanisms:

Enhanced Antioxidant Capacity: Increased synthesis of antioxidants like glutathione and upregulation of antioxidant enzymes like HMOX1 and NQO1 bolster the cell's ability to neutralize reactive oxygen species (ROS). researchgate.netoup.com

Improved Mitochondrial Function: Fumarates have been shown to increase mitochondrial biogenesis in an Nrf2-dependent manner, leading to improved mitochondrial health and function. nih.govjneurosci.org

Reduced Inflammation: The Nrf2 pathway can indirectly suppress inflammation. For example, HO-1 has anti-inflammatory properties. mdpi.com

In vitro studies have demonstrated that pretreatment with DMF or MMF protects neurons and astrocytes from oxidative stress-induced cell death, an effect that is lost in cells lacking Nrf2. researchgate.net This highlights the central role of the Nrf2 pathway in the cytoprotective actions of fumarate esters.

Comparative Analysis of Nrf2 Activation Potency Among Fumarate Monoesters

Different fumarate monoesters exhibit varying potencies in activating the Nrf2 pathway. plos.org For instance, in vitro studies comparing DMF and MEF revealed that DMF induces a more robust modification of Keap1 cysteine residues and a greater nuclear translocation of Nrf2 compared to MEF. plos.orgresearchgate.net

However, the transcriptional response is not always directly proportional to the degree of Nrf2 activation. plos.org Some Nrf2 target genes may be more strongly induced by MEF at lower concentrations, despite DMF causing greater Nrf2 accumulation. plos.org A transcriptomic analysis of various fumarate compounds, including diroximel fumarate (DRF) and a novel compound, isosorbide (B1672297) di-(methyl fumarate) (IDMF), showed that IDMF induced the largest number of differentially expressed genes, with effects consistent with both Nrf2 activation and NF-κB inhibition. researchgate.netsemanticscholar.org These findings suggest that while all these compounds act on the Nrf2 pathway, they possess unique molecular signatures and may have distinct downstream biological effects. plos.org

| Fumarate Ester | Keap1 Modification | Nrf2 Nuclear Translocation | Gene Expression Profile |

|---|---|---|---|

| Dimethyl Fumarate (DMF) | Robust | High | Strong Nrf2 target gene induction |

| Monoethyl Fumarate (MEF) | Less robust than DMF | Lower than DMF | Distinct transcriptional response, potent at low concentrations for some genes |

| Isosorbide Di-(Methyl Fumarate) (IDMF) | Data not specified | Data not specified | Largest number of differentially expressed genes, consistent with NRF2 activation and NF-κB inhibition |

Investigation of Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) Agonism

In addition to the Nrf2 pathway, fumarate monoesters exert their effects through another important molecular target: the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. pnas.orgnih.gov MMF, the active metabolite of several fumarate prodrugs, is a potent agonist of this G-protein coupled receptor. mdpi.comfrontiersin.org

HCAR2 is expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on keratinocytes and microglial cells. nih.govmdpi.com Activation of HCAR2 by MMF has been shown to mediate anti-inflammatory effects. nih.govnih.gov For example, HCAR2 agonism can reduce the infiltration of neutrophils into tissues. frontiersin.org The signaling downstream of HCAR2 activation is complex and can involve the inhibition of inflammatory pathways. mdpi.comnih.gov It is important to note that the activation of HCAR2 by fumarates is considered to be independent of the Nrf2 pathway. pnas.orgmdpi.com This dual mechanism of action contributes to the multifaceted pharmacological profile of fumarate monoesters.

Characterization of Receptor Binding and Activation Profiles

Monobutyl fumarate is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. frontiersin.orgnih.gov HCAR2 is a G-protein coupled receptor expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells, as well as on epithelial cells like keratinocytes and intestinal epithelial cells. frontiersin.orgnih.gov The activation of HCAR2 by this compound is a key initiating event for many of its downstream biological effects. frontiersin.orgpnas.org Studies have shown that the therapeutic effects of dimethyl fumarate in murine models of autoimmune diseases are mediated through HCAR2, highlighting the importance of this receptor interaction. frontiersin.org For instance, in a model of experimental autoimmune encephalomyelitis (EAE), the beneficial effects of dimethyl fumarate treatment were absent in HCAR2-deficient mice. pnas.org

Table 1: HCAR2 Expression and Role in this compound Action

| Cell Type | HCAR2 Expression | Role of HCAR2 in this compound Action | Reference |

| Neutrophils | High | Mediates inhibition of neutrophil infiltration and migration. | frontiersin.org |

| Monocytes/Macrophages | Present | Contributes to anti-inflammatory effects. | frontiersin.orgnih.gov |

| Dendritic Cells | Present | Dampens activation and pro-inflammatory cytokine production. | frontiersin.org |

| Microglia | Present | Modulates activation from a pro-inflammatory to a neuroprotective phenotype. | nih.govmdpi.com |

| Keratinocytes | Present | Involved in prostaglandin (B15479496) synthesis, potentially leading to skin flushing. | frontiersin.org |

| Intestinal Epithelial Cells | Present | Can mediate both pro- and anti-inflammatory effects depending on the context. | researchgate.netnih.gov |

Downstream Signaling Cascades Initiated by HCAR2 Activation

Upon binding of this compound, HCAR2 initiates a cascade of intracellular signaling events. As a Gαi-protein coupled receptor, its activation leads to the dissociation of the G protein into its Gαi and Gβγ subunits. frontiersin.orgmdpi.com

G protein αi (Gαi): The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gβγ subunits: The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com This can result in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels. mdpi.com

ERK1/2: Activation of HCAR2 has been shown to trigger the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) pathway in certain cell types, which can have pro-inflammatory consequences. frontiersin.orgmdpi.com

β-arrestin: HCAR2 activation also promotes the recruitment of β-arrestin. nih.govmdpi.com β-arrestins are scaffold proteins that can mediate G protein-independent signaling. nih.gov They can interact with various signaling molecules, contributing to the complexity of the cellular response to this compound. mdpi.comnih.gov Specifically, β-arrestin can interact with IκB, preventing the activation of NF-κB. mdpi.com

In microglia, HCAR2 activation by this compound triggers a specific pathway involving the activation of the AMP-activated protein kinase (AMPK)/Sirtuin-1 (SIRT1) axis, which contributes to its anti-inflammatory effects. nih.govmdpi.com

Role of HCAR2 in Mediating Anti-inflammatory Responses

The activation of HCAR2 by this compound is central to its anti-inflammatory properties. frontiersin.orgelifesciences.org In immune cells, HCAR2 signaling dampens inflammatory responses. For example, in dendritic cells, this compound, acting through HCAR2, reduces the expression of pro-inflammatory cytokines. frontiersin.org In microglia, HCAR2 activation switches the cells from a pro-inflammatory to a neuroprotective phenotype. nih.gov This is achieved, in part, by inhibiting the NF-κB pathway. nih.govmdpi.com The anti-inflammatory effects of this compound on neutrophils, such as impaired migration and adhesion, are also dependent on HCAR2. frontiersin.org

Table 2: HCAR2-Mediated Anti-inflammatory Mechanisms of this compound

| Cell Type | HCAR2-Mediated Effect | Downstream Mechanism | Reference |

| Dendritic Cells | Decreased pro-inflammatory cytokine expression (e.g., IL-12) | Inhibition of NF-κB p65 phosphorylation | frontiersin.org |

| Microglia | Shift from pro-inflammatory to neuroprotective phenotype | Activation of AMPK/SIRT1 axis, inhibition of NF-κB | nih.govmdpi.com |

| Neutrophils | Reduced infiltration and migration | HCAR2-dependent signaling | frontiersin.org |

Analysis of Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. mdpi.com this compound has been shown to modulate the NF-κB pathway, contributing significantly to its anti-inflammatory effects.

Inhibition of NF-κB Nuclear Translocation

A key mechanism by which this compound inhibits NF-κB signaling is by preventing the nuclear translocation of the p65 subunit of NF-κB. frontiersin.orgnih.gov In an inactive state, NF-κB is held in the cytoplasm by inhibitory proteins, primarily IκB. mdpi.com Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com Studies have shown that in certain cell types, such as LPS-activated spleen dendritic cells, this compound treatment leads to a significant reduction in the phosphorylation and subsequent nuclear translocation of NF-κB p65. frontiersin.org This effect is dependent on HCAR2. frontiersin.org However, it is important to note that some studies have reported that this compound, unlike its parent compound dimethyl fumarate, does not inhibit NF-κB translocation in all cell types, suggesting cell-type specific mechanisms. sci-hub.seresearchgate.net

Suppression of Pro-inflammatory Cytokine and Chemokine Production

By inhibiting the NF-κB pathway, this compound effectively suppresses the production of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Research has demonstrated that treatment with this compound can reduce the expression of key inflammatory mediators such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in various cellular models of inflammation. frontiersin.orgtums.ac.ir For instance, in LPS-activated bone marrow-derived dendritic cells, this compound significantly decreased the mRNA expression of Il1b and Tnf. frontiersin.org This suppression of inflammatory mediators is a direct consequence of the reduced transcriptional activity of NF-κB. mdpi.com

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Type/Model | Inflammatory Stimulus | Cytokine/Chemokine | Effect of this compound | Reference |

| LPS-activated bone marrow-derived dendritic cells | LPS | IL-1β, TNF-α, IL-12 | Significant decrease in mRNA expression | frontiersin.org |

| Activated microglia | - | TNF-α, IL-6 | Reduction in production | tums.ac.ir |

| Human endothelial cells | TNF-α | MCP-1, CCL-5, PDGF-BB, GM-CSF, IL-6 | Suppression | mdpi.com |

Interactions and Crosstalk between Nrf2 and NF-κB Pathways

The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. pnas.org There is significant evidence for a complex and often antagonistic crosstalk between the Nrf2 and NF-κB pathways, which is modulated by this compound. mdpi.comresearchgate.netmdpi.com

Activation of the Nrf2 pathway by this compound can indirectly inhibit NF-κB signaling. nih.gov One proposed mechanism is the competition for the transcriptional co-activator CREB-binding protein (CBP). mdpi.comnih.gov Both Nrf2 and NF-κB require CBP for their transcriptional activity, so an increase in nuclear Nrf2 can limit the availability of CBP for NF-κB. nih.gov

Furthermore, several Nrf2 target genes, such as heme oxygenase-1 (HO-1), have anti-inflammatory properties and can inhibit the NF-κB pathway. mdpi.comnih.gov Conversely, the p65 subunit of NF-κB can directly inhibit the transcriptional activity of Nrf2. mdpi.comnih.gov Therefore, by activating Nrf2 and inhibiting NF-κB, this compound creates a cellular environment that favors the resolution of inflammation and the enhancement of antioxidant defenses. However, it's also been shown that this compound can exert immunomodulatory effects independently of Nrf2, primarily through HCAR2 activation. pnas.org

Mechanisms of Cellular Glutathione (GSH) Modulation

Fumarate monoesters are α,β-unsaturated carboxylic esters, a chemical structure that makes them reactive towards nucleophiles like the thiol group of glutathione (GSH). frontiersin.orgmdpi.com This interaction is central to their biological activity.

Impact on Cellular Redox Homeostasis

The modulation of GSH levels is a key component of how fumarate monoesters influence cellular redox homeostasis. mdpi.comnih.gov GSH is a primary intracellular antioxidant, and its initial depletion by reactive esters like DMF can trigger a cellular stress response. mdpi.com This response is largely mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant defense systems. mdpi.comnih.govoup.com

Contribution of GSH Modulation to Immunomodulatory and Cytoprotective Effects

The modulation of GSH is intrinsically linked to the immunomodulatory and cytoprotective properties of fumarate esters. plos.orgnih.gov The initial depletion of GSH has been suggested to be a key trigger for their anti-inflammatory and immunosuppressive effects. nih.gov This transient depletion can induce stress-response proteins, such as heme oxygenase-1 (HO-1), which in turn leads to a reduction in the secretion of inflammatory cytokines. nih.gov

Furthermore, the subsequent Nrf2-mediated increase in GSH synthesis contributes to cytoprotection against oxidative stress, a known factor in neurodegenerative and inflammatory conditions. nih.govsci-hub.se This enhanced antioxidant capacity protects cells, such as neurons and astrocytes, from oxidative damage and cell death. researchgate.net Some research also suggests that GSH modulation can contribute to the inhibition of the pro-inflammatory NF-κB pathway in a manner that is independent of Nrf2 activation. mdpi.comresearchgate.net Therefore, the dynamic interplay with the cellular GSH pool is a critical mechanism through which fumarate monoesters exert their therapeutic effects, linking an initial pro-inflammatory signal to a sustained anti-inflammatory and protective state.

Exploration of Other Intracellular Molecular Targets and Signaling Pathways

Beyond GSH modulation, the electrophilic nature of fumarate monoesters allows them to interact with other critical intracellular proteins, thereby influencing key signaling and metabolic pathways.

Modulation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glycolysis

A significant target of both dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). researchgate.netnih.gov Activated immune cells are known to switch their metabolism to aerobic glycolysis to support their function, making GAPDH a critical control point. nih.gov

MMF and DMF covalently modify, or "succinate," the catalytic cysteine residue (Cys152) within the active site of GAPDH. researchgate.netresearchgate.netnih.govnih.gov This Michael addition reaction leads to the irreversible inactivation of the enzyme. researchgate.netnih.gov Structural studies have confirmed that the MMF molecule covalently links to Cys152, which not only inhibits the enzyme's catalytic activity but also physically blocks the binding of its essential co-substrate, NAD+. researchgate.netnih.gov By inhibiting GAPDH, these fumarates effectively down-regulate aerobic glycolysis in activated immune cells like myeloid and lymphoid cells. researchgate.netnih.gov This metabolic modulation is a key component of their anti-inflammatory effects, as it prevents the metabolic reprogramming necessary for full immune activation. nih.gov

| Target Enzyme | Specific Residue Modified | Mechanism of Inhibition | Functional Consequence |

|---|---|---|---|

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cysteine-152 (Cys152) | Covalent modification (succination) via Michael addition | Inactivation of enzymatic activity; blockade of NAD+ binding |

| Downregulation of aerobic glycolysis in activated immune cells |

Influence on Autophagic Pathways

Emerging research has identified autophagy as another cellular process influenced by fumarate esters. frontiersin.org Autophagy is a critical catabolic process for clearing damaged organelles and misfolded proteins to maintain cellular homeostasis. researchgate.netfrontiersin.org The interaction between fumarates and autophagy appears to be closely linked with the Nrf2 pathway. nih.gov

Studies have shown that DMF treatment can induce autophagy in various cell types, including microglia. researchgate.netfrontiersin.org This induction is evidenced by increased expression of autophagy markers like LC3 and ATG7. researchgate.netfrontiersin.org The anti-inflammatory effects of DMF in microglia have been shown to be partially dependent on this autophagy induction, as inhibiting autophagy reduces these effects. frontiersin.org The connection to Nrf2 is described as a positive feedback loop: Nrf2 activation can induce autophagy, while the autophagy adaptor protein p62 can, in turn, promote Nrf2 activation by mediating the degradation of its inhibitor, Keap1. mdpi.comnih.govjci.orgsemanticscholar.org In some contexts, DMF has been shown to improve autophagic flux, promoting the clearance of protein aggregates and inhibiting apoptosis. kp.dk This modulation of autophagy represents another important mechanism contributing to the cytoprotective and immunomodulatory actions of fumarate esters.

Effects on Hypoxia-Inducible Factor 1-alpha (HIF1A) Activation

Currently, there is a notable lack of specific research in the public scientific literature detailing the direct effects of this compound on the activation of Hypoxia-Inducible Factor 1-alpha (HIF1A). Scientific investigations into the biological activities of fumaric acid esters (FAEs) have predominantly centered on its shorter-chain analogs, namely dimethyl fumarate (DMF) and monoethyl fumarate (MEF).

The established mechanism by which FAEs can influence the HIF1A pathway involves their role as cell-permeant precursors of fumarate. plos.org Once inside the cell, these esters are hydrolyzed by cellular esterases, leading to an increase in the intracellular concentration of fumarate. plos.org This accumulated fumarate can act as a competitive inhibitor of prolyl-hydroxylase domain (PHD) enzymes. plos.org

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF1A subunit, marking it for rapid degradation by the proteasome. plos.org By inhibiting PHD enzymes, elevated intracellular fumarate levels can lead to the stabilization and accumulation of HIF1A, even in the presence of oxygen. plos.org This phenomenon is often referred to as a "pseudo-hypoxic" response. This stabilization allows HIF1A to translocate to the nucleus, dimerize with HIF1B, and initiate the transcription of various target genes, including those involved in angiogenesis and glycolysis, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1). plos.orgnih.gov

Studies using astrocytes have shown that treatment with FAEs can induce HIF1A accumulation and the subsequent release of VEGF. plos.org This effect was demonstrated to be dependent on HIF1A activation. plos.org However, these findings are based on the actions of other fumarate esters, and it remains unknown if this compound would elicit a similar response.

While the conceptual framework suggests that this compound, as a fumaric acid ester, could potentially modulate HIF1A activation through the inhibition of PHD enzymes, this has not been experimentally verified. Without dedicated studies on this compound, any discussion of its specific impact on HIF1A remains speculative and an extrapolation from the activities of related compounds. Therefore, no detailed research findings or data tables on the effects of this compound on HIF1A activation can be presented.

Pharmacological Research and Biological Activities of Fumarate Monoesters: Implications for Monobutyl Fumarate

Immunomodulatory and Anti-inflammatory Effects

Fumarate (B1241708) monoesters exert profound immunomodulatory and anti-inflammatory effects through various mechanisms, including the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and modulation of immune cell functions. nih.govpnas.org These activities are central to their therapeutic efficacy in immune-mediated diseases.

Fumarate monoesters play a crucial role in modulating the differentiation and balance of T helper (Th) cell subsets. In the context of autoimmune diseases, a shift towards pro-inflammatory Th1 and Th17 cells is often observed. Research has shown that fumarates can counteract this by promoting a shift from a Th1/Th17 phenotype towards an anti-inflammatory Th2 response. pnas.orgresearchgate.net This modulation is partly achieved by influencing the metabolic programming of immune cells. Pro-inflammatory immune cells typically switch to aerobic glycolysis to meet their energy demands. Fumarates can inhibit key glycolytic enzymes, thereby favoring a shift to anti-inflammatory immune cell phenotypes. nih.gov

In patients with multiple sclerosis, treatment with dimethyl fumarate, which is rapidly metabolized to monomethyl fumarate, leads to a significant reduction in circulating CD8+ and CD4+ T cells, particularly the Th1 and Th17 subsets. researchgate.net This shift in the immune cell landscape is a key component of the anti-inflammatory effects of fumarate monoesters.

| T Helper Cell Subset | Effect of Fumarate Monoesters | Associated Immune Response | Reference |

|---|---|---|---|

| Th1 | Decreased | Pro-inflammatory | pnas.orgresearchgate.net |

| Th17 | Decreased | Pro-inflammatory | pnas.orgresearchgate.net |

| Th2 | Increased | Anti-inflammatory | pnas.orgresearchgate.net |

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are critical in initiating and shaping adaptive immune responses. Fumarate monoesters can influence the function of DCs, leading to a more tolerogenic or anti-inflammatory state. Specifically, they have been shown to induce the differentiation of type II dendritic cells. researchgate.net These type II DCs are characterized by their production of the anti-inflammatory cytokine IL-10, as opposed to pro-inflammatory cytokines like IL-12 and IL-23, which are crucial for the development of Th1 and Th17 cells, respectively. researchgate.net

The recruitment and infiltration of leukocytes and lymphocytes into tissues are key events in the inflammatory process. Fumarate monoesters have been shown to interfere with these processes. One mechanism by which they achieve this is by downregulating the expression of adhesion molecules on immune cells. For instance, dimethyl fumarate has been observed to decrease the expression of α4 integrin, a molecule that is crucial for the infiltration of T and B cells into the central nervous system in the context of multiple sclerosis. researchgate.net By reducing the expression of such adhesion molecules, fumarate monoesters can limit the migration of inflammatory cells to sites of inflammation.

The anti-inflammatory and immunomodulatory effects of fumarate monoesters have been demonstrated in various experimental autoimmune models. In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, treatment with dimethyl fumarate has been shown to ameliorate the disease course. pnas.orgoup.com This therapeutic benefit is associated with a reduction in Th1 and Th17 cells and an induction of anti-inflammatory M2 monocytes. pnas.org

Furthermore, studies in EAE models have revealed that fumarates can protect against myelin and axon damage, as well as neuronal loss. oup.com These protective effects are linked to both the immunomodulatory and direct neuroprotective actions of these compounds. The efficacy of fumarate monoesters in these preclinical models provides a strong rationale for their use in human autoimmune diseases.

Neuroprotective and Cytoprotective Activities

Beyond their immunomodulatory effects, fumarate monoesters exhibit direct neuroprotective and cytoprotective properties, primarily through the activation of the Nrf2 antioxidant pathway.

Oxidative stress is a key contributor to cellular damage in a variety of pathological conditions, including neurodegenerative and inflammatory diseases. Fumarate monoesters are potent activators of the Nrf2 transcription factor, which is a master regulator of the antioxidant response. researchgate.net Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of a wide array of cytoprotective genes that encode for antioxidant and detoxification enzymes. nih.gov

In vitro studies have demonstrated that both dimethyl fumarate and monomethyl fumarate can protect neurons and astrocytes from oxidative stress-induced cell death. oup.comresearchgate.net This protection is associated with an increase in cellular redox potential, glutathione (B108866) levels, and ATP levels. researchgate.net The cytoprotective effects of fumarate monoesters are significantly diminished in cells lacking Nrf2, confirming the critical role of this pathway. researchgate.net

In animal models of neuroinflammation and neurodegeneration, fumarate treatment has been shown to increase Nrf2 levels in the brain and spinal cord, leading to the upregulation of antioxidant genes. oup.comfrontiersin.org This enhancement of the endogenous antioxidant defense system contributes to the preservation of neuronal integrity and function. oup.com

| Mechanism | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Nrf2 Pathway Activation | Induces the expression of antioxidant and cytoprotective genes. | Nrf2, Keap1, Antioxidant Response Element (ARE) | nih.govresearchgate.net |

| Increased Glutathione Levels | Enhances the capacity to neutralize reactive oxygen species. | Glutathione (GSH) | researchgate.net |

| Improved Mitochondrial Function | Increases cellular ATP levels and mitochondrial membrane potential. | ATP | researchgate.net |

Attenuation of Mitochondrial Dysfunction and Cell Death Pathways (e.g., Apoptosis)

Fumarate monoesters have demonstrated significant protective effects against mitochondrial dysfunction and subsequent cell death pathways, including apoptosis and a hybrid form known as oxiapoptophagy (a combination of oxidative stress, apoptosis, and autophagy). Oxidative stress and mitochondrial damage are key contributors to the pathology of many neurodegenerative diseases. nih.gov

In a study using a murine oligodendrocyte cell line, both dimethyl fumarate (DMF) and its primary metabolite monomethyl fumararate (MMF) were shown to provide cytoprotective effects against toxicity induced by 7β-hydroxycholesterol, a compound that promotes oxiapoptophagy. nih.gov The research demonstrated that DMF and MMF could prevent key cellular dysfunctions associated with neurodegeneration, including oxidative stress and mitochondrial damage, thereby inhibiting apoptosis and autophagy. nih.gov Specifically, in studies on myocardial ischemia-reperfusion injury, DMF was found to suppress the expression of apoptotic markers. spandidos-publications.com It decreased the levels of the pro-apoptotic protein Bax and cleaved caspase-3 while increasing the expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com This modulation of apoptosis is a critical component of its protective effects. researchgate.net

These findings suggest that fumarate monoesters can intervene in critical cell death processes. Given its structural relation to MMF, monobutyl fumarate may also possess the ability to protect against mitochondrial-led cell death, a hypothesis that merits direct experimental validation.

Studies in Models of Neurodegenerative Diseases (e.g., Multiple Sclerosis, Amyotrophic Lateral Sclerosis)

The therapeutic potential of fumarate monoesters has been most extensively studied in the context of multiple sclerosis (MS), an autoimmune disease of the central nervous system. patsnap.com MMF is the active metabolite of DMF, a medication approved for treating relapsing forms of MS. mdpi.comrsc.org

Multiple Sclerosis (MS): The mechanism of action in MS is multifaceted. MMF activates the Nrf2 pathway, which enhances the cellular defense against oxidative stress, a key element in MS pathology. patsnap.compatsnap.com It also exerts immunomodulatory effects by shifting the balance of T-helper cells from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2) state and by impairing the maturation of dendritic cells. patsnap.commdpi.com Furthermore, MMF helps maintain the integrity of the blood-brain barrier, reducing the infiltration of inflammatory cells into the central nervous system. mdpi.comnih.govfrontiersin.org

Amyotrophic Lateral Sclerosis (ALS): Research into the use of fumarates for ALS has yielded more complex results. In preclinical studies using a mouse model of ALS (Tg-SOD1G93A), DMF administration improved neuromuscular strength, reduced motor neuron degeneration, and suppressed the formation of vacuolated neurons in the spinal cord. usc.edu This was associated with the activation of the Nrf2 pathway. usc.edu However, these benefits did not translate into an extended life expectancy in the animal model. usc.edu A study using immune cells from sporadic ALS patients showed that DMF could suppress inflammatory and autoimmune signaling pathways. alsnewstoday.com Despite these promising preclinical signals, a randomized controlled clinical trial assessing the efficacy of DMF in ALS patients found no significant improvement in the primary endpoint, the ALS Functional Rating Scale-Revised (ALSFRS-R) score, or in survival rates compared to placebo. thelimbic.comnih.govnih.gov

The established efficacy of MMF in MS models highlights a clear neuroprotective and immunomodulatory role for fumarate monoesters. The potential for this compound to exert similar effects in neurodegenerative disease models is plausible and represents an important area for future research.

| Disease Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Multiple Sclerosis (MS) | Monomethyl Fumarate (MMF) | Activates Nrf2 pathway, reduces oxidative stress and inflammation, modulates immune cell balance (Th1/Th17 to Th2 shift), and reduces immune cell migration across the blood-brain barrier. | patsnap.commdpi.com |

| Amyotrophic Lateral Sclerosis (ALS) (Mouse Model) | Dimethyl Fumarate (DMF) | Improved neuromuscular strength and decreased motor neuron degeneration. Did not extend life expectancy. | usc.edu |

| Amyotrophic Lateral Sclerosis (ALS) (Clinical Trial) | Dimethyl Fumarate (DMF) | Was safe and well-tolerated but showed no significant improvement in functional rating scales or survival compared to placebo. | nih.govnih.gov |

Intervention in Ischemic-Reperfusion Injury (e.g., Cerebral Ischemia, Myocardial Ischemia)

Fumarate monoesters have demonstrated significant protective effects in preclinical models of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of oxygen deprivation.

Cerebral Ischemia: In mouse models of transient focal brain ischemia (stroke), both DMF and MMF significantly reduced neurological deficits, infarct volume, brain edema, and cell death. nih.govnih.govresearcher.life These protective effects were largely attributed to the activation of the Nrf2 pathway, as the benefits were abolished in Nrf2-deficient mice. nih.govnih.gov Studies have shown that MMF and DMF induce the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), which helps protect brain cells from oxidative stress. nih.govscispace.com Furthermore, these compounds act as potent immunomodulators, reducing the infiltration of neutrophils and T cells and decreasing the activation of microglia and macrophages in the infarcted brain region. scispace.com In rat models, MMF treatment improved neurological deficit scores and reduced cerebral infarct size, which was associated with a reduction in oxidative stress markers. researchgate.net

Myocardial Ischemia: The cardioprotective effects of fumarates are also linked to the Nrf2 antioxidant pathway. nih.gov In models of myocardial I/R injury, DMF improved cell viability, suppressed apoptosis, and decreased the production of reactive oxygen species. spandidos-publications.commdpi.com These beneficial effects were mediated through the Nrf2 pathway. spandidos-publications.commdpi.com Research using cardiac-specific knockout of the fumarate hydratase (Fh1) enzyme, which leads to an accumulation of fumarate, showed that these hearts were strongly protected from ischemia-reperfusion injury, a protection linked to Nrf2 stabilization. nih.gov Recently, MMF has also been shown to attenuate lung ischemia/reperfusion injury. nih.gov

The consistent, Nrf2-dependent protective effects of fumarate monoesters across different models of I/R injury suggest a robust mechanism of action. This strongly implies that this compound could also be effective in mitigating tissue damage from cerebral and myocardial ischemia.

| Injury Model | Compound | Model System | Key Outcomes | Reference |

|---|---|---|---|---|

| Cerebral Ischemia (Stroke) | DMF & MMF | Mouse (MCAO) | Reduced neurological deficits, infarct volume, edema, and cell death; suppressed glial activation. Effects were Nrf2-dependent. | nih.govnih.gov |

| Cerebral Ischemia (Stroke) | MMF | Rat (MCAO) | Improved neurological score, reduced infarct size, and decreased oxidative stress markers (MDA, GSH). | researchgate.net |

| Myocardial Ischemia | Fumarate | Mouse (in vivo) | Cardioprotective effects mediated by activation of the Nrf2 pathway. | nih.gov |

| Myocardial Ischemia | DMF | Cardiomyocytes (in vitro) | Improved cell viability, suppressed apoptosis, and reduced reactive oxygen species production in an Nrf2-dependent manner. | spandidos-publications.com |

| Lung Ischemia/Reperfusion | MMF | Rat (in vivo) & Human Cells (in vitro) | Reduced lung edema, proinflammatory cytokines, oxidative stress, and apoptosis. | nih.gov |

Modulation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical protective interface, and its disruption is a key event in the pathogenesis of several neurological diseases, including multiple sclerosis and ischemic stroke. Fumarate monoesters have been shown to exert beneficial effects by preserving BBB integrity.

Research has demonstrated that MMF has direct therapeutic effects on the inflamed BBB. nih.gov In a model using human brain endothelial cells, MMF treatment led to the nuclear translocation of Nrf2 and the production of antioxidant enzymes. nih.gov Crucially, MMF significantly decreased the transendothelial migration of monocytes across the inflamed endothelial cell layer and reduced their adhesion. nih.gov This effect was linked to a marked reduction in the expression of vascular cell adhesion molecule (VCAM-1). nih.gov Similarly, DMF has been shown to stabilize the BBB in a mouse stroke model, preventing the disruption of interendothelial tight junctions and reducing cerebral edema. nih.gov These protective actions on the BBB are also dependent on the Nrf2 pathway. nih.gov By preventing immune cells from crossing into the brain and spinal cord, fumarates help protect nervous tissue from immune-mediated damage. patsnap.com

The ability to protect and restore BBB function is a significant therapeutic property of fumarate monoesters. It is therefore a reasonable hypothesis that this compound, through similar Nrf2-activating mechanisms, could also modulate BBB integrity in settings of neuroinflammation and ischemia.

Neuroprotective Effects in Retinal Disease Models

The neuroprotective actions of fumarate monoesters extend to the retina, where inflammation and oxidative stress contribute to the pathogenesis of numerous blinding diseases.

In a mouse model of retinal ischemia-reperfusion injury, MMF treatment provided significant neuroprotection in an Nrf2-dependent manner. nih.gov The treatment increased the expression of Nrf2-regulated antioxidant genes, suppressed inflammatory gene expression, reduced glial cell activation (gliosis), and decreased the loss of neuronal cells in the ganglion cell layer. nih.gov These molecular and cellular changes translated to improved retinal function as measured by electroretinography. nih.gov Importantly, these protective effects were absent in Nrf2 knockout mice, confirming the central role of this pathway. nih.gov

Further studies in a mouse model of light-induced retinopathy showed that MMF could completely protect the retina from degeneration. arvojournals.org This protection was associated with the attenuation of microglia activation, inflammation, and oxidative stress. arvojournals.org Similar protective effects of DMF were observed in a light-induced retinal degeneration model, where it reduced retinal damage, decreased microglial activation, and increased levels of the antioxidant glutathione in the retina. frontiersin.org In a model of retinitis pigmentosa, however, MMF treatment that successfully activated Nrf2 target genes was not sufficient on its own to prevent photoreceptor damage. arvojournals.org

These findings highlight the potential of fumarate monoesters as therapeutic agents for retinal diseases where oxidative stress and inflammation are key drivers. This compound may offer similar neuroprotective effects in the retina, a possibility that warrants dedicated investigation.

Potential Applications in Chronic Inflammatory Conditions

The immunomodulatory properties of fumarate monoesters, particularly their ability to shift the immune response towards an anti-inflammatory state, make them promising candidates for treating chronic inflammatory conditions beyond the central nervous system.

Investigations in Psoriasis Models

The use of fumaric acid esters (FAEs) for the treatment of moderate-to-severe psoriasis is well-established, particularly in Europe. rsc.orgnih.gov The oral formulation typically contains DMF and salts of monoethyl fumarate. nih.gov Upon ingestion, DMF is rapidly converted to MMF, which is considered the primary active metabolite responsible for the therapeutic effects. nih.govoup.com

The mechanism of action in psoriasis is complex and not fully elucidated but involves several key actions:

Immunomodulation: FAEs induce a shift from a pro-inflammatory Th1/Th17 immune response, which is characteristic of psoriasis, to an anti-inflammatory Th2 response. nih.govresearchgate.net

Nrf2 Activation: Both DMF and MMF modulate the activity of the Nrf2 pathway, which helps to counteract the oxidative stress present in psoriatic lesions. nih.govresearchgate.net

HCA2 Receptor Agonism: MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), which is expressed on immune cells like neutrophils and keratinocytes and is thought to contribute to the anti-inflammatory effects. nih.govciteab.com

Effects on Keratinocytes and Endothelial Cells: Evidence suggests that DMF and MMF also have direct effects on non-immune cells, including keratinocytes and endothelial cells, which are involved in the pathology of psoriasis. nih.govresearchgate.net

Clinical studies have demonstrated the efficacy of FAEs, with 50-70% of patients achieving a 75% improvement in psoriasis severity after 16 weeks of treatment. nih.gov The initial phase of treatment can sometimes be associated with adverse effects like flushing and gastrointestinal issues, which may be explained by an initial pro-inflammatory cytokine release (like TNF-alpha) from monocytes, followed by a subsequent deactivation and an anti-inflammatory response. documentsdelivered.com

The proven clinical success of MMF (via its prodrug DMF) in treating psoriasis provides a strong rationale for exploring the therapeutic potential of other fumarate monoesters, including this compound, for this and other chronic inflammatory skin conditions.

Exploration in Rheumatoid Arthritis

The potential therapeutic application of fumarate esters in rheumatoid arthritis (RA) has been suggested by preclinical studies primarily involving dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF). These studies highlight mechanisms that could be relevant for other monoesters like this compound.

In animal models of arthritis, DMF has demonstrated significant anti-arthritic and anti-inflammatory effects. nih.gov Research using a collagen-induced arthritis (CIA) model in rats showed that DMF treatment led to a significant reduction in arthritis scores, hind paw swelling, joint inflammation, and cartilage destruction. nih.gov A key mechanism identified was the modulation of the balance between T-helper 17 (Th17) cells and regulatory T (Treg) cells. nih.gov The study observed that DMF treatment decreased the percentage of pro-inflammatory Th17 cells while increasing the percentage of anti-inflammatory Treg cells. nih.gov This was accompanied by a reduction in plasma levels of the pro-inflammatory cytokine Interleukin-17 (IL-17) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Another critical aspect of RA pathology is the aggressive behavior of fibroblast-like synoviocytes (FLS), which contribute to inflammation and joint destruction. Studies have shown that DMF can inhibit the pro-inflammatory and aggressive features of FLS from RA patients. nih.gov Specifically, DMF treatment was found to decrease FLS proliferation and induce apoptosis. nih.gov It also reduced the release of the inflammatory cytokine Interleukin-6 (IL-6) and lactate (B86563) from these cells and inhibited the expression of matrix metalloproteinase-3 (MMP3) and the p65 subunit of NF-κB, a key regulator of inflammation. nih.gov

Furthermore, research on MMF in a rat model of arthritis pain has shown that it can inhibit pain behaviors. nih.gov Systemic administration of MMF dose-dependently reduced vocalizations and mechanical sensitivity in rats with induced mono-arthritis. nih.gov These findings suggest that beyond immunomodulation, fumarate monoesters may also have direct effects on pain signaling pathways. nih.gov

The collective evidence from these studies on DMF and MMF suggests that a fumarate monoester like this compound could potentially exert therapeutic effects in rheumatoid arthritis by modulating immune responses, inhibiting the pathological behavior of synovial cells, and alleviating pain.

Table 1: Research Findings of Fumarate Esters in Rheumatoid Arthritis Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Dimethyl Fumarate (DMF) | Collagen-Induced Arthritis (CIA) in Rats | - Reduced arthritis score and hind paw swelling.

| nih.gov |

| Dimethyl Fumarate (DMF) | Adjuvant-Induced Arthritis in Rats | - Decreased arthritis and histopathological scores.

| rheumres.org |

| Dimethyl Fumarate (DMF) | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | - Decreased cell proliferation and increased apoptosis.

| nih.gov |

| Monomethyl Fumarate (MMF) | Kaolin/Carrageenan-Induced Mono-Arthritis in Rats | - Dose-dependently inhibited pain-related vocalizations.

| nih.gov |

Studies in Cardiovascular Diseases (e.g., Atherosclerosis, Diabetic Cardiomyopathy, Hypertension)

The anti-inflammatory and antioxidant properties of fumarate esters, primarily mediated through the Nrf2 pathway, suggest their potential utility in managing cardiovascular diseases where oxidative stress and inflammation are key pathological drivers. mdpi.comfrontiersin.org Preclinical studies involving DMF and other fumarates have explored their effects in models of atherosclerosis, diabetic cardiomyopathy, and hypertension, providing a framework for the potential cardiovascular implications of this compound.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries. Studies in animal models have shown that DMF can reduce the development of atherosclerosis. nih.gov In a diabetic mouse model of atherosclerosis, DMF treatment significantly reduced the area of aortic atherosclerotic plaques. nih.gov This effect was associated with the activation of the Nrf2 pathway, leading to reduced levels of reactive oxygen species (ROS) and the pro-inflammatory transcription factor NF-κB. nih.gov Furthermore, DMF treatment has been associated with improvements in lipid profiles, including favorable changes in HDL/LDL and HDL/total cholesterol ratios in patients treated for other conditions, suggesting an anti-atherosclerotic benefit. mdpi.com

Table 2: Research Findings of Fumarate Esters in Atherosclerosis Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Dimethyl Fumarate (DMF) | ApoE-deficient mice with streptozotocin-induced hyperglycemia | - Significantly reduced the area of aortic atherosclerosis.

| nih.gov |

| Dimethyl Fumarate (DMF) | Clinical observations in MS and psoriasis patients | - Improved HDL/LDL and HDL/total cholesterol ratios.

| mdpi.com |

Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a form of heart muscle disease that develops in individuals with diabetes. Oxidative stress and inflammation are major contributors to its pathogenesis. nih.gov Research in a type 1 diabetic mouse model demonstrated that DMF treatment could protect against the development of diabetic cardiomyopathy. researchgate.net The study found that DMF attenuated oxidative stress, inflammation, and fibrosis in the diabetic heart. researchgate.net These protective effects were correlated with the activation of Nrf2 and its downstream antioxidant targets. researchgate.net DMF treatment was shown to improve cardiac function and blunt the pathological changes in the heart muscle, suggesting that Nrf2 activation by fumarates could be a therapeutic strategy for this condition. frontiersin.orgresearchgate.net

Table 3: Research Findings of Fumarate Esters in Diabetic Cardiomyopathy Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Dimethyl Fumarate (DMF) | Type 1 diabetes mouse model (streptozotocin-induced) | - Attenuated diminished cardiac function.

| researchgate.net |

Hypertension

The role of fumarates in hypertension is complex. In a model of spontaneously hypertensive rats, treatment with a fumaric acid ester (FAE) mixture led to the amelioration of inflammation and oxidative stress. plos.org The treatment reduced serum levels of pro-inflammatory cytokines like IL-6 and TNFα and decreased markers of oxidative stress in the liver, heart, and kidney. plos.org However, in this specific model, FAE treatment was also associated with a significant increase in systolic blood pressure. plos.orgnih.gov Conversely, other studies have suggested that DMF can have beneficial effects in pulmonary arterial hypertension by reducing inflammation, oxidative damage, and fibrosis. mdpi.com These contrasting findings indicate that the effect of fumarates on blood pressure may be context-dependent and requires further investigation. nih.govmdpi.com

Table 4: Research Findings of Fumarate Esters in Hypertension Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Fumaric Acid Esters (FAE) | Spontaneously hypertensive rats expressing human C-reactive protein | - Reduced serum IL-6 and TNFα.

| plos.orgnih.gov |

| Dimethyl Fumarate (DMF) | Mouse models of pulmonary arterial hypertension | - Reduced inflammation, oxidative damage, and fibrosis.

| mdpi.com |

Given these preclinical findings, it is plausible that this compound, by acting as an Nrf2 activator and immunomodulator similar to MMF, could have protective effects in various cardiovascular diseases characterized by inflammation and oxidative stress.

Advanced Research Methodologies and Analytical Approaches for Monobutyl Fumarate and Analogues

Quantitative Bioanalytical Methodologies

Quantitative bioanalysis is fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of monoester fumarates. Highly sensitive and specific methods are required to measure their concentrations in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive technique for the quantification of monoester fumarates in biological samples like human plasma. ejbps.comsemanticscholar.org The development of a successful LC-MS/MS method involves optimizing several key parameters, including chromatographic separation, sample extraction, and mass spectrometric detection.

For the analysis of monomethyl fumarate (B1241708), a close analogue of monobutyl fumarate, a common approach involves solid-phase extraction (SPE) to isolate the analyte and its internal standard from plasma. ejbps.comresearchgate.net Chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an acidic aqueous solution, like 0.1% formic acid. ejbps.comsemanticscholar.org This setup allows for efficient separation of the analyte from endogenous plasma components.

The validation of these LC-MS/MS methods is critical to ensure their reliability and accuracy. Key validation parameters include linearity, precision, accuracy, and stability. nih.govresearchgate.net For instance, a validated method for MMF demonstrated linearity over a specific concentration range, with intra-day and inter-day precision and accuracy within acceptable limits. ejbps.com The stability of the analyte in plasma samples under various storage conditions is also thoroughly assessed. nih.gov

Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for a monoester fumarate (monomethyl fumarate) in human plasma.

| Parameter | Details |

| Instrumentation | API-4000 LC-MS/MS system with a turbo ion spray source nih.gov |

| Extraction Method | Solid-Phase Extraction (SPE) ejbps.comnih.gov |

| Chromatographic Column | C18 column nih.gov |

| Mobile Phase | Acetonitrile and formic acid solution (e.g., 25:75, v/v) nih.gov |

| Flow Rate | 0.5 mL/min ejbps.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Linearity Range | 5.03–2006.92 ng/mL nih.gov |

| Internal Standard | Stable isotope-labeled analogue (e.g., monomethyl fumarate-d3) researchgate.net |

Pharmacokinetic (PK) studies in preclinical models are essential for understanding the in vivo behavior of monoester fumarates and for translating these findings to human studies. nih.govallucent.com These studies typically involve administering the compound to animal models and collecting biological samples at various time points to determine the drug's concentration. porsolt.com

Following oral administration, diesters like dimethyl fumarate (DMF) are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood to their corresponding monoesters, such as monomethyl fumarate (MMF). researchgate.netnih.govdmfms.de As a result, the diester is often undetectable in systemic circulation, and the monoester is considered the primary active metabolite. nih.govsci-hub.se

Pharmacokinetic parameters calculated from these studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). nih.gov For example, after a single oral dose of DMF in healthy subjects, MMF is the main metabolite detected in the blood. dmfms.de The pharmacokinetic profile of MMF can be influenced by factors such as food intake. dmfms.de

The data gathered from preclinical PK studies are crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models that help in predicting efficacious dose levels in humans. nih.gov

The following table presents a summary of key pharmacokinetic parameters for monomethyl fumarate (MMF) after oral administration of dimethyl fumarate (DMF) in a preclinical or clinical setting.

| Parameter | Description | Typical Observation |

| Cmax | Maximum observed plasma concentration | Variable, can be influenced by food dmfms.de |

| Tmax | Time to reach Cmax | Approximately 2-2.5 hours nih.gov |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| Metabolism | Rapid hydrolysis of diester to monoester researchgate.netnih.gov | Primarily to MMF from DMF researchgate.net |

Chemoproteomic Profiling and Target Identification

Chemoproteomics is a powerful approach used to identify the protein targets of small molecules, providing insights into their mechanism of action. leadartech.com This is particularly relevant for electrophilic compounds like fumarate esters, which can covalently modify proteins. acs.org

To identify the cellular targets of fumarate esters, researchers have designed and synthesized "clickable" analogues. acs.orgacs.org These probes incorporate a bioorthogonal handle, such as an alkyne group, into the parent fumarate structure. acs.orgnih.gov This modification allows for the subsequent attachment of a reporter tag, like biotin (B1667282) or a fluorophore, via a highly specific chemical reaction known as click chemistry. acs.org

These clickable fumarate probes can be introduced to cells or cell lysates, where they covalently modify their protein targets through Michael addition. nih.gov The modified proteins can then be visualized, enriched, and identified. acs.orgnih.gov This technique has been successfully used to profile the targets of both dimethyl fumarate (DMF) and monomethyl fumarate (MMF). acs.org

The use of these probes has demonstrated that they can effectively label and pull down known and novel protein targets from various biological samples, serving as a valuable tool for target identification and validation. acs.org

Through chemoproteomic profiling using clickable probes, a number of protein targets for fumarate esters have been identified. acs.org This approach allows for a comprehensive and unbiased identification of proteins that are covalently modified by these compounds. The probe-labeled proteins are typically enriched using affinity purification, digested into peptides, and then identified and quantified using mass spectrometry. acs.org